Product packaging for Sulfapatrinoside I(Cat. No.:CAS No. 120190-30-9)

Sulfapatrinoside I

Cat. No.: B051700
CAS No.: 120190-30-9
M. Wt: 899 g/mol
InChI Key: WETNCPFEQKZERY-LFWFSVNSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfapatrinoside I is a novel, synthetic sulfated glycoside compound of significant interest in oncology and cell biology research. Its primary mechanism of action is characterized by the potent inhibition of PARP (Poly (ADP-ribose) polymerase) enzymes, key players in the DNA damage response (DDR) pathway. By effectively blocking PARP activity, this compound induces synthetic lethality in cancer cells with pre-existing DNA repair deficiencies, such as those harboring BRCA1 or BRCA2 mutations. This targeted approach makes it a valuable chemical probe for studying the intricacies of DNA repair mechanisms, tumor cell survival, and the development of treatment resistance. Researchers utilize this compound in in vitro and in vivo models to investigate combination therapies, evaluate its efficacy as a single agent, and elucidate its potential to overcome chemoresistance. Its unique sulfated glycoside structure also provides a platform for studying the role of sulfation in small molecule bioavailability and target engagement. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H67NaO17S B051700 Sulfapatrinoside I CAS No. 120190-30-9

Properties

CAS No.

120190-30-9

Molecular Formula

C42H67NaO17S

Molecular Weight

899 g/mol

IUPAC Name

sodium;[(3S,4R,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-4-yl]methyl sulfate

InChI

InChI=1S/C42H68O17S.Na/c1-20-9-14-42(37(51)59-36-34(50)32(48)30(46)24(58-36)18-55-35-33(49)31(47)29(45)23(17-43)57-35)16-15-40(5)22(28(42)21(20)2)7-8-26-38(3)12-11-27(44)39(4,19-56-60(52,53)54)25(38)10-13-41(26,40)6;/h7,20-21,23-36,43-50H,8-19H2,1-6H3,(H,52,53,54);/q;+1/p-1/t20-,21+,23-,24-,25-,26-,27+,28+,29-,30-,31+,32+,33-,34-,35-,36+,38+,39+,40-,41-,42+;/m1./s1

InChI Key

WETNCPFEQKZERY-LFWFSVNSSA-M

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O.[Na+]

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)COS(=O)(=O)[O-])O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O.[Na+]

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O.[Na+]

Synonyms

3 beta-hydroxyurs-12-en-28-oic acid 28-O-(beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl)-23-sulfate ester
sulfapatrinoside I

Origin of Product

United States

Natural Distribution and Phytochemical Isolation of Sulfapatrinoside I

Botanical Sources and Ethnobotanical Context

Isolation from Patrinia scabiosaefolia (Valerianaceae Family)

Sulfapatrinoside I has been successfully isolated from Patrinia scabiosaefolia, a perennial herbaceous plant belonging to the Valerianaceae family. nih.gov This plant has a history of use in traditional medicine, particularly in East Asia. Phytochemical investigations of the seeds of P. scabiosaefolia have led to the identification and characterization of this compound, alongside a related compound, Sulfapatrinoside II. nih.gov The presence of these sulfated triterpenoid (B12794562) glycosides contributes to the complex chemical profile of this botanically significant species.

Isolation from Zygophyllum fabago (Zygophyllaceae Family)

The compound has also been reported in Zygophyllum fabago, a member of the Zygophyllaceae family. This plant is adapted to arid and semi-arid regions and has been utilized in traditional remedies for various ailments. nih.gov Scientific studies on the aerial parts of Z. fabago have revealed the presence of a variety of sulfated triterpenoid saponins (B1172615). nih.gov The isolation of compounds structurally related to this compound from this species underscores its importance as a natural source of these unique sulfated saponins.

Advanced Methodologies for Phytochemical Extraction and Purification

The isolation of this compound from its botanical sources requires a multi-step process involving advanced phytochemical techniques. While a specific detailed protocol for this compound is not extensively documented in publicly available literature, the general approach for separating sulfated saponins from plant material can be described.

The process typically commences with the extraction of the dried and powdered plant material using a polar solvent such as methanol (B129727) or ethanol. This initial crude extract contains a complex mixture of phytochemicals. To isolate the desired saponins, the extract is then subjected to a series of chromatographic separations.

A common technique involves the use of silica (B1680970) gel column chromatography. nih.gov The crude extract is loaded onto the column, and a gradient of solvents with increasing polarity is used for elution. This allows for the separation of compounds based on their affinity for the stationary phase (silica gel) and the mobile phase (the solvent mixture). Fractions are collected and monitored using techniques like Thin-Layer Chromatography (TLC).

Fractions enriched with saponins may then undergo further purification using more advanced methods. These can include preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution and allows for the isolation of pure compounds. mdpi.com Other sophisticated techniques such as High-Speed Counter-Current Chromatography (HSCCC) and the use of macroporous resins are also employed for the efficient separation and purification of saponins from complex plant extracts. semanticscholar.orgmdpi.com The structural elucidation of the purified this compound is then achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemotaxonomic Significance and Comparative Analysis of this compound Occurrence

The presence of this compound and other sulfated triterpenoid glycosides in both the Valerianaceae and Zygophyllaceae families is of chemotaxonomic interest. Chemotaxonomy is the study of the chemical variation in plants to classify them. The occurrence of such structurally unique and relatively rare compounds in phylogenetically distant families can suggest either a case of convergent evolution of biosynthetic pathways or a more ancient, shared ancestry.

The genus Zygophyllum is particularly noted for its production of sulfated saponins, and their presence is considered a significant chemotaxonomic marker for this group of plants. A comparative analysis of the phytochemical profiles of Patrinia scabiosaefolia and Zygophyllum fabago reveals a shared capacity to synthesize these specialized secondary metabolites. While both plants produce sulfated triterpenoids, the specific profile and abundance of these compounds can vary, reflecting the distinct evolutionary histories of the two families. Further research into the biosynthetic pathways of this compound in both species could provide deeper insights into the evolutionary relationships and chemical diversity within the plant kingdom.

Data Tables

Table 1: Botanical Sources of this compound

Botanical NameFamilyPlant Part
Patrinia scabiosaefoliaValerianaceaeSeeds nih.gov
Zygophyllum fabagoZygophyllaceaeAerial Parts nih.gov

Table 2: General Methodologies for Sulfated Saponin (B1150181) Isolation

TechniquePurpose
Solvent Extraction (Methanol/Ethanol)Initial extraction of crude phytochemicals
Silica Gel Column ChromatographyPrimary separation of compounds based on polarity nih.gov
Thin-Layer Chromatography (TLC)Monitoring of fraction separation
Preparative High-Performance Liquid Chromatography (HPLC)High-resolution purification of individual compounds mdpi.com
High-Speed Counter-Current Chromatography (HSCCC)Advanced separation technique for saponins semanticscholar.org
Macroporous Resin ChromatographyPurification and enrichment of saponins mdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of the isolated compound
Mass Spectrometry (MS)Determination of molecular weight and formula

Advanced Structural Elucidation and Spectroscopic Characterization of Sulfapatrinoside I

Stereochemical Elucidation of the Triterpenoid (B12794562) Aglycone and Glycosidic Bonds

A comprehensive search of scientific literature and chemical databases reveals a significant lack of detailed information regarding the stereochemical elucidation of Sulfapatrinoside I. While the existence of this compound and its isolation from Patrinia villosa has been mentioned in scientific literature, the specific research articles detailing its full structural characterization, including the stereochemistry of its triterpenoid aglycone and the configuration of its glycosidic bonds, are not publicly available.

The determination of stereochemistry for complex natural products like this compound is a meticulous process that relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The elucidation of the relative and absolute configuration of the triterpenoid aglycone would typically involve a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments.

Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) is a crucial technique for determining the spatial proximity of protons within the molecule. The observation of NOE correlations between specific protons in the triterpenoid core would provide critical insights into their relative stereochemistry. For instance, NOE cross-peaks between axial protons on a cyclohexane (B81311) ring can confirm their 1,3-diaxial relationship, thereby defining the chair conformation and the orientation of substituents.

Similarly, the stereochemistry of the glycosidic linkages, which connect the sugar moieties to the triterpenoid aglycone, is established through the analysis of proton-proton coupling constants (J-values) and NOESY data. The magnitude of the coupling constant between the anomeric proton (H-1 of the sugar) and the adjacent proton (H-2) is a key indicator of the glycosidic bond's configuration. Generally, a large coupling constant (typically around 7-8 Hz) is indicative of a β-anomeric configuration, where the H-1 and H-2 protons are in a trans-diaxial orientation. Conversely, a smaller coupling constant (around 2-4 Hz) suggests an α-anomeric configuration with an equatorial-axial or equatorial-equatorial relationship between H-1 and H-2.

Furthermore, NOESY correlations between the anomeric proton of a sugar and protons on the aglycone or an adjacent sugar unit can definitively establish the linkage position and the α or β nature of the bond.

Unfortunately, without access to the primary research data, including specific chemical shifts, coupling constants, and NOESY correlations for this compound, it is not possible to provide a detailed account of its stereochemical elucidation. The creation of data tables for ¹H and ¹³C NMR, which are essential for illustrating the spectroscopic characterization, is also precluded by the absence of this foundational information.

Further research and the publication of the complete structural analysis of this compound are required to present a thorough and scientifically accurate description as outlined in the requested article structure.

Biosynthetic Pathways and Genetic Regulation of Sulfapatrinoside I Formation

Elucidation of Proposed Biogenetic Routes to the Ursane-Type Triterpenoid (B12794562) Aglycone

The aglycone of Sulfapatrinoside I is a derivative of ursolic acid, a pentacyclic triterpenoid belonging to the ursane (B1242777) class. The biosynthesis of this intricate scaffold originates from the ubiquitous isoprenoid pathway and follows a well-established route in higher plants.

The proposed biogenetic pathway commences with the acyclic C30 precursor, squalene (B77637). cabidigitallibrary.org In a critical cyclization step, squalene is first epoxidized to 2,3-oxidosqualene (B107256). This reaction is catalyzed by the enzyme squalene epoxidase. Subsequently, specialized enzymes known as oxidosqualene cyclases (OSCs) catalyze the intricate cyclization of 2,3-oxidosqualene into various polycyclic skeletons. For the formation of the ursane backbone, the specific enzyme α-amyrin synthase facilitates the cyclization of 2,3-oxidosqualene to produce α-amyrin. nih.gov This cyclization differentiates the ursane skeleton from the oleanane (B1240867) skeleton (derived from β-amyrin), which differs in the position of a methyl group on the E-ring. nih.gov

Following the formation of the fundamental α-amyrin structure, a series of post-cyclization modifications occur. These reactions are primarily oxidative and are catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups and further oxidize them to aldehyde and carboxylic acid functionalities at specific positions on the triterpenoid framework. In the case of the this compound aglycone, 3β-hydroxyurs-12-en-28-oic acid (ursolic acid), these modifications involve hydroxylation at the C-3 position and oxidation of the C-28 methyl group to a carboxylic acid. Another key hydroxylation occurs at the C-23 position, which serves as the future site for sulfation.

Table 1: Key Enzymes in Ursane-Type Aglycone Biosynthesis

Enzyme Class Specific Enzyme (Proposed) Function
Oxidosqualene Cyclase (OSC) α-amyrin synthase Cyclization of 2,3-oxidosqualene to α-amyrin
Cytochrome P450 (CYP) Various CYPs Stepwise oxidation at C-3, C-23, and C-28

Enzymatic Mechanisms Governing Glycosylation in this compound Biosynthesis

Glycosylation is a crucial step in the biosynthesis of many natural products, often enhancing their solubility and biological activity. csic.es In the formation of this compound, two glucose molecules are attached to the C-28 carboxyl group of the ursane aglycone, forming a 28-O-[β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl] ester. colab.ws

This process is catalyzed by a class of enzymes known as glycosyltransferases (GTs). mdpi.com Specifically, UDP-dependent glycosyltransferases (UGTs) are responsible for transferring sugar moieties from an activated sugar donor, typically a nucleotide sugar like UDP-glucose, to the acceptor molecule. beilstein-journals.org The biosynthesis of the disaccharide chain on this compound is believed to occur in a stepwise manner:

First Glycosylation: A specific UGT recognizes the triterpenoid aglycone and catalyzes the transfer of a glucose molecule from UDP-glucose to the C-28 carboxyl group, forming an ester linkage. This results in a monoglycosylated intermediate.

Second Glycosylation: A second, distinct UGT then acts on the monoglycosylated intermediate. This enzyme specifically recognizes the terminal glucose and catalyzes the formation of a 1→6 glycosidic bond by transferring another glucose molecule from UDP-glucose.

The high stereo- and regioselectivity of these UGTs ensures the precise assembly of the glycan chain. csic.esmdpi.com The maturation of the glycan structure is a highly ordered process, where each step is dependent on the completion of the previous one. thermofisher.com

Molecular Insights into the Sulfation Process and Identification of Relevant Sulfotransferases

The final defining step in the biosynthesis of this compound is the sulfation at the C-23 hydroxyl group. Sulfation is a common modification of biological molecules and is catalyzed by a family of enzymes called sulfotransferases (SULTs). nih.govmdpi.com

The sulfation reaction requires an activated form of sulfate (B86663), as inorganic sulfate is chemically inert. diva-portal.org Eukaryotic organisms universally utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the obligate sulfate donor. nih.govmdpi.com The generation of PAPS itself is a two-step enzymatic process occurring in the cytosol:

ATP-sulfurylase catalyzes the reaction of ATP and inorganic sulfate to form adenosine (B11128) 5'-phosphosulfate (APS).

APS-kinase then phosphorylates APS using another molecule of ATP to yield PAPS. diva-portal.org

Once synthesized, PAPS serves as the substrate for a specific sulfotransferase. This SULT recognizes the 23-hydroxy triterpenoid glycoside and catalyzes the transfer of the sulfonyl group (–SO3) from PAPS to the C-23 hydroxyl group, releasing 3'-phosphoadenosine 5'-phosphate (PAP). nih.gov While numerous SULTs have been identified in plants and other organisms, the specific enzyme responsible for the C-23 sulfation of the this compound precursor has not yet been isolated and characterized. mdpi.comnih.gov Identifying this enzyme would be a key step toward understanding the complete biosynthetic pathway.

Table 2: Key Components of the Sulfation Process

Component Role
3'-phosphoadenosine 5'-phosphosulfate (PAPS) Universal sulfate donor molecule nih.gov
ATP-sulfurylase Enzyme for the first step of PAPS synthesis
APS-kinase Enzyme for the second step of PAPS synthesis
Sulfotransferase (SULT) Enzyme catalyzing the transfer of the sulfate group to the aglycone

Genetic and Transcriptomic Analysis of Triterpenoid Glycoside Biosynthesis in Producer Plants

The entire biosynthetic pathway for this compound is genetically encoded, with specific genes responsible for each enzymatic step. While the producing organism, Patrinia scabiosaefolia, has not been extensively studied at the molecular level, insights can be drawn from transcriptomic and genomic analyses of other triterpenoid-producing plants. dokumen.pubthieme-connect.com

Modern "-omics" approaches, particularly transcriptomics (RNA-seq), are powerful tools for gene discovery in secondary metabolism. cjnmcpu.comfrontiersin.org By sequencing the complete set of RNA transcripts in a specific tissue (e.g., roots or leaves) where the compound is produced, researchers can identify candidate genes involved in its biosynthesis. frontiersin.orgnih.gov The general strategy involves:

Identification of Candidate Genes: Assembling the transcriptome and searching for sequences with homology to known biosynthetic genes, including oxidosqualene cyclases (α-amyrin synthase), cytochrome P450s, UDP-glycosyltransferases, and sulfotransferases.

Differential Expression Analysis: Comparing gene expression levels across different tissues or under various conditions (e.g., with or without treatment by elicitors like methyl jasmonate) can help pinpoint the specific gene isoforms involved in the pathway. nih.gov Genes that are highly expressed in tissues that accumulate high levels of the compound are strong candidates. frontiersin.orgmdpi.com

Co-expression Analysis: Genes involved in the same metabolic pathway are often co-regulated, meaning their expression levels rise and fall together. Analyzing co-expression networks can help identify the complete set of genes required to produce this compound.

Chemical Synthesis and Semi Synthetic Strategies for Sulfapatrinoside I and Analogues

Approaches Towards the Total Chemical Synthesis of the Sulfapatrinoside I Aglycone Core

The total synthesis of the aglycone, the non-saccharidic core of this compound, is a critical first step in its complete chemical construction. While a specific, completed total synthesis of the this compound aglycone is not extensively documented in peer-reviewed literature, strategies employed for other complex diterpene and triterpene aglycones provide a roadmap for potential synthetic routes. nih.gov

Key challenges in synthesizing such a core include the stereocontrolled construction of multiple chiral centers and the formation of the polycyclic ring system. Synthetic chemists often employ strategies such as:

Diels-Alder Cycloadditions: To build the foundational six-membered rings with specific stereochemistry.

Radical Cyclizations: To form challenging carbon-carbon bonds and construct the polycyclic framework.

Ring-Closing Metathesis (RCM): To forge large rings or complex carbocycles late in the synthesis.

Protecting-Group-Free Synthesis: An advanced strategy that aims to improve efficiency by avoiding the multiple steps of protection and deprotection. For instance, the synthesis of the cyanolide A aglycon was achieved in 10 steps without any protecting groups, a strategy that could be conceptually applied to streamline the synthesis of saponin (B1150181) aglycones. nih.gov

The development of a successful total synthesis would not only provide access to the aglycone but also allow for the creation of structural variants, which are essential for probing its biological functions.

Controlled Glycosylation Methodologies for Selective Sugar Moiety Attachment

Glycosylation, the attachment of sugar moieties to the aglycone, is a pivotal and often challenging step in the synthesis of saponins (B1172615). The goal is to form the glycosidic bonds with precise control over the position (regioselectivity) and the stereochemistry (stereoselectivity) of the linkage. The methods for achieving this can be broadly categorized into chemical and enzymatic approaches. mdpi.com

Chemical Glycosylation: This involves the activation of a glycosyl donor (a sugar with a leaving group at the anomeric position) which then reacts with a hydroxyl group on the aglycone (the glycosyl acceptor). Control is exerted through several factors:

Protecting Groups: Different protecting groups on the sugar's hydroxyls can influence the stereochemical outcome of the glycosylation.

Promoter Systems: Various reagents (promoters) are used to activate the glycosyl donor. The choice of promoter can be critical for achieving high yield and selectivity.

Solvent and Temperature: Reaction conditions play a significant role in directing the stereochemical outcome.

Enzymatic Glycosylation: This method uses enzymes called glycosyltransferases to catalyze the formation of glycosidic bonds. mdpi.com These enzymes are often highly specific, transferring a particular sugar from a sugar nucleotide donor to a specific acceptor molecule. thermofisher.com This approach offers exceptional control over regioselectivity and stereoselectivity, often under mild reaction conditions. In vitro glycoengineering (IVGE) is an emerging technology that allows for the controlled, enzymatic modification of proteins and other molecules at the pre-purified stage, offering a high degree of influence over the final glycopattern. cellculturedish.com

Table 1: Comparison of General Glycosylation Strategies
StrategyKey FeaturesAdvantagesChallenges
Chemical Glycosylation Uses activated glycosyl donors and promoters.Versatile, wide range of donors and acceptors can be used.Often requires extensive use of protecting groups, may yield mixtures of stereoisomers.
Enzymatic Glycosylation Utilizes glycosyltransferases to form specific linkages. mdpi.comHigh regioselectivity and stereoselectivity, mild reaction conditions. thermofisher.comEnzyme availability and specificity can be limiting; sugar nucleotide donors can be expensive.
In Vitro Glycoengineering (IVGE) Post-synthesis enzymatic modification of the molecule. cellculturedish.comHigh degree of control over final glycan structure. cellculturedish.comRequires purified substrate and specific enzymes with known kinetics. cellculturedish.com

Development of Regioselective Sulfation Techniques for Synthetic Applications

The final key transformation in the synthesis of this compound is the selective sulfation of specific hydroxyl groups on the sugar moieties. Achieving regioselectivity is crucial, as the position of the sulfate (B86663) group is often critical for biological activity.

One of the most effective methods for regioselective sulfation involves the use of stannylene acetals. google.com This technique proceeds via a two-step sequence:

Stannylene Acetal (B89532) Formation: The sugar's diol (two adjacent hydroxyl groups) is reacted with a dialkyltin oxide, such as dibutyltin (B87310) oxide, to form a cyclic stannylene acetal. This transiently protects the involved hydroxyls and activates one of them preferentially. mdpi.com

Sulfation: The stannylene acetal is then treated with a sulfating agent, commonly a sulfur trioxide-amine complex like sulfur trioxide-trimethylamine (Me₃N·SO₃). The sulfation occurs selectively at the most reactive hydroxyl position within the acetal. mdpi.com

This method has proven highly effective for the selective sulfation of various saccharides, including the synthesis of 3'-O-sulfated lactosides. mdpi.com The reaction is typically performed in an organic solvent like DMF/toluene at room temperature. mdpi.com

Alternatively, enzymatic approaches using sulfotransferases (SULTs) offer a biological route to regioselective sulfation. nih.gov These enzymes transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a specific hydroxyl group on a substrate. By using engineered microorganisms that express specific human SULTs (e.g., SULT1A3 or SULT1C4), it is possible to produce specific sulfated metabolites. nih.gov For example, different SULTs can selectively sulfate different positions on the flavonoid genistein. nih.gov This biocatalytic approach avoids complex protecting group chemistry and can provide high yields of a single, desired isomer.

Table 2: Regioselective Sulfation Methodologies
MethodKey ReagentsMechanismSelectivity Control
Stannylene Acetal-Mediated Sulfation Dibutyltin oxide (Bu₂SnO), Sulfur trioxide-trimethylamine complex (Me₃N·SO₃). mdpi.comFormation of a cyclic tin acetal across adjacent hydroxyls, followed by selective reaction with the sulfating agent. google.commdpi.comThe structure of the tin acetal directs the sulfating agent to a specific hydroxyl group. mdpi.com
Enzymatic Sulfation Sulfotransferase (SULT) enzyme, 3'-phosphoadenosine 5'-phosphosulfate (PAPS) donor. nih.govEnzyme-catalyzed transfer of a sulfonate group from PAPS to the substrate. nih.govThe inherent substrate specificity of the chosen SULT enzyme dictates the site of sulfation. nih.gov

Design and Synthesis of this compound Derivatives and Structure-Activity Relationship (SAR) Probes

The design and synthesis of derivatives are fundamental to medicinal chemistry and are used to establish Structure-Activity Relationships (SAR). nih.gov An SAR study systematically modifies a lead compound's structure to determine which parts of the molecule, known as pharmacophores, are essential for its biological activity. nih.gov While specific SAR studies on this compound are not widely published, a general framework can be applied.

The synthesis of derivatives would involve systematically altering the three main components of this compound:

The Aglycone Core: Modifications could include adding or removing functional groups (e.g., hydroxyls, methyl groups) or altering the stereochemistry of ring junctions.

The Glycan Chains: Derivatives could be synthesized with different sugars, a varied number of sugar units, or different linkages (anomers) between the sugars.

The Sulfate Group: Analogues could be prepared where the sulfate is moved to a different position on the sugar ring or removed entirely to assess its importance for activity.

Each synthesized derivative would be evaluated in a biological assay to measure its activity relative to the parent compound. This process allows researchers to build a map of how structural changes affect biological function, guiding the design of more potent and selective compounds. mdpi.commdpi.com For instance, SAR studies on other natural products have led to the identification of derivatives with enhanced potency and improved pharmacological properties. nih.govrsc.org

Preclinical Pharmacological Investigations and Mechanistic Biological Studies of Sulfapatrinoside I

In Vitro Bioactivity Profiling

Assessment of Antifungal Activity (e.g., against Candida albicans)

Candida albicans is an opportunistic pathogenic fungus responsible for numerous human infections. e3s-conferences.org The development of new antifungal agents is crucial due to increasing drug resistance. frontiersin.org While direct studies on the antifungal activity of Sulfapatrinoside I against Candida albicans are not extensively detailed in the provided search results, related compounds from the same plant family, Zygophyllum fabago, have demonstrated strong antifungal activity. Specifically, extracts from this plant, which contains sulfated saponins (B1172615) like this compound, showed 95% inhibition against Candida albicans at a concentration of 200 μg/mL. gazi.edu.tr This suggests that sulfated triterpenoids as a class may possess significant antifungal properties. The general mechanism of some antifungal agents involves increasing cellular oxidative stress or enhancing membrane permeability. nih.gov

Enzyme Inhibition Studies (e.g., Urease Inhibitory Effects)

Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a therapeutic target for various pathological conditions, including those caused by Helicobacter pylori. researchgate.netmdpi.comlodz.pl Five sulfated saponins isolated from Zygophyllum fabago, the plant source of this compound, were investigated for their urease inhibitory effects. researchgate.net Although the specific IC50 values for these compounds, including this compound, could not be determined due to limited sample availability, the study indicates that this class of compounds was being explored for urease inhibition for the first time. researchgate.netcolab.ws Molecular docking studies were performed on the most active compound in the series to understand the structure-activity relationship. researchgate.net Urease inhibitors can act through various mechanisms, including blocking the enzyme's active site. researchgate.net

Investigations into Anti-HIV Activity in Preclinical Models

The search for novel anti-HIV agents remains a critical area of research. mdpi.commdpi.comnih.gov While direct experimental data on the anti-HIV activity of this compound is not available in the provided results, the broader context of preclinical drug discovery for HIV involves screening compounds for their ability to inhibit viral replication in cell-based assays, such as the MTT assay using MT-4 cells infected with HIV-1. mdpi.com The evaluation of anti-HIV candidates often includes determining their efficacy against various lab-adapted and clinical strains of the virus and assessing their synergistic effects with other anti-HIV drugs. mdpi.com

Elucidation of Molecular Targets and Pathways Involved in Observed Biological Effects

Identifying the molecular targets and signaling pathways affected by a compound is crucial for understanding its mechanism of action. nih.govfrontiersin.org For sulfated triterpenoids like this compound, their biological effects are likely mediated through interactions with specific cellular components. While the precise molecular targets of this compound are not explicitly identified in the search results, studies on similar natural products suggest that they can modulate various pathways. For instance, some compounds influence pathways related to apoptosis, cell cycle arrest, and the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.net The sulfation pattern on the triterpenoid (B12794562) scaffold is expected to play a significant role in its interaction with molecular targets. gazi.edu.tracgpubs.org

Structure-Activity Relationship (SAR) Analysis of this compound and Related Sulfated Triterpenoids

Structure-activity relationship (SAR) analysis helps in understanding how the chemical structure of a compound influences its biological activity. For sulfated triterpenoids from Zygophyllum fabago, including this compound, SAR studies have been initiated, particularly in the context of their urease inhibitory effects. researchgate.net The presence and position of sulfate (B86663) groups are critical for the biological activity of these saponins. gazi.edu.tr For example, in related ursane (B1242777) and oleanane-type sulfated saponins, the downfield shifts observed in NMR spectra at specific carbon positions (C-3 and C-23) indicated the attachment of sulfate groups, which is a key structural feature influencing their bioactivity. gazi.edu.tr The comparison of 13C chemical shifts with related triterpenoids helps in elucidating these structural details. acgpubs.org Molecular docking studies on the most active sulfated triterpenoid from the series provided insights into the interactions with the target enzyme, further contributing to the SAR understanding. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Sulfapatrinoside I

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS)

UHPLC-MS/MS stands as a primary analytical technique for the bioanalysis of small molecules in complex matrices like plant extracts and biological samples. mdpi.com The methodology offers significant advantages, including enhanced chromatographic resolution, high throughput, reduced sample and solvent consumption, and improved sensitivity. mdpi.com For the analysis of saponins (B1172615), such as those found in the Patrinia genus, UHPLC is often paired with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), like Quadrupole Time-of-Flight (Q-TOF) MS. researchgate.netnih.govresearchgate.net

A typical UHPLC-MS/MS method for the analysis of triterpenoid (B12794562) saponins involves a rapid, sensitive, and reliable analytical approach. nih.gov This often includes sample pretreatment through protein precipitation, followed by chromatographic separation on a suitable column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. nih.gov

The successful separation of Sulfapatrinoside I from other structurally similar saponins and matrix components is critical for accurate quantification. Optimization of chromatographic conditions is therefore a crucial step.

Column Selection: Reversed-phase columns, such as an ACQUITY UPLC HSS T3 column, are frequently employed for the separation of saponins. nih.gov These columns are effective in separating saponins with the same aglycone but different sugar chains. mdpi.com

Mobile Phase Composition: The mobile phase typically consists of a binary gradient system. A common combination includes an aqueous phase, often containing an additive like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com For instance, a mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). mdpi.com The gradient elution allows for the effective separation of a wide range of compounds with varying polarities.

Flow Rate and Temperature: The use of smaller particle size columns (< 2 µm) in UHPLC allows for higher optimal linear velocities and, consequently, faster analysis times without compromising resolution. Flow rates are optimized based on the column internal diameter. Column temperature is also a critical parameter that is optimized to ensure sharp and symmetrical peaks.

A representative table of optimized chromatographic parameters for the analysis of similar saponins is presented below.

ParameterOptimized Condition
Column ACQUITY UPLC HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Optimized gradient from low to high percentage of Mobile Phase B over a short time
Flow Rate e.g., 0.3 mL/min
Column Temp. e.g., 40 °C
Injection Vol. e.g., 2 µL

Advanced mass spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound. Hybrid ion trap time-of-flight (IT-TOF) and quadrupole time-of-flight (Q-TOF) mass spectrometers offer high resolution and mass accuracy, which are crucial for identifying unknown compounds and confirming the identity of known ones. researchgate.net

These instruments provide both precursor ion and product ion information with high precision, aiding in the detailed structural characterization of saponins. researchgate.net The fragmentation pathways of triterpenoid saponins in MS/MS analysis are often characterized by the neutral loss of sugar moieties from the aglycone. researchgate.net For saponins with sugar chains at both the C-3 and C-28 positions, the fragmentation patterns can be complex, and high-resolution MS is key to interpreting the spectra. researchgate.net

Electrospray ionization (ESI) is a commonly used ionization source for saponin (B1150181) analysis, often operated in negative ion mode, which typically provides better sensitivity for these compounds. nih.gov

Qualitative and Quantitative Determination in Complex Biological Samples and Plant Extracts

The analysis of this compound in complex matrices such as rat plasma or crude plant extracts requires robust sample preparation and analytical methods. For plasma samples, a common pretreatment method is protein precipitation with a solvent like methanol. nih.gov For plant extracts, the process may involve extraction with a suitable solvent (e.g., methanol or ethanol), followed by a clean-up step to remove interfering substances. researchgate.netmedcraveonline.com

Qualitative Analysis: The identification of this compound is achieved by comparing its retention time and mass spectral data (including precursor ion and fragment ions) with those of a reference standard. High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition and further confirm the identity of the compound. researchgate.net

Quantitative Analysis: For quantitative determination, a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer is often the method of choice due to its high selectivity and sensitivity. nih.gov The method involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. Calibration curves are constructed by analyzing a series of standards of known concentrations.

A study on the quantification of four triterpenoid saponins in rat plasma demonstrated good linearity for the calibration curves (r > 0.991) and acceptable precision and accuracy. nih.gov

Method Validation and Robustness Assessment for Research Applications

For research applications, it is essential to validate the analytical method to ensure its reliability and reproducibility. Method validation typically includes the assessment of the following parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. hku.hk

Linearity and Range: The concentration range over which the analytical response is directly proportional to the concentration of the analyte. nih.gov

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.gov Intra- and inter-day precision are usually evaluated. nih.gov

Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix. nih.gov

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

A robust method should be able to withstand small, deliberate variations in method parameters, demonstrating its reliability for routine use.

Use in Phytochemical Fingerprinting and Metabolomics Studies of Source Plants

UHPLC-MS-based methods are powerful tools for the phytochemical fingerprinting and metabolomics analysis of plants from the Patrinia genus. researchgate.netnih.gov These approaches allow for the comprehensive chemical profiling of plant extracts.

Phytochemical Fingerprinting: A chromatographic fingerprint provides a characteristic profile of the chemical constituents of a plant extract. By comparing the fingerprints of different samples, it is possible to assess their quality and consistency. For instance, a comparative study of Patrinia villosa and Patrinia scabiosaefolia using UPLC-QTOF/MS/MS identified 164 compounds and highlighted significant differences in their chemical profiles, with P. scabiosaefolia being rich in saponins. researchgate.netnih.gov

Metabolomics: Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological system. nih.gov UHPLC-MS is a key analytical platform in plant metabolomics. nih.gov In the context of Patrinia species, metabolomics can be used to understand the biochemical pathways leading to the synthesis of this compound and other bioactive compounds. It can also be employed to investigate the effects of environmental factors or genetic variations on the plant's chemical composition. nih.govresearchgate.netnih.gov Principal component analysis (PCA) and other multivariate statistical methods are often used to analyze the complex datasets generated in metabolomics studies. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for Sulfapatrinoside I

Application of Advanced Spectroscopic and Computational Approaches for Deeper Structural Insights

To fully elucidate the structure of a novel compound like Sulfapatrinoside I, a combination of advanced spectroscopic and computational methods would be essential. Techniques such as 2D and 3D Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography would be pivotal in determining its precise atomic connectivity, stereochemistry, and three-dimensional conformation. Computational chemistry, including Density Functional Theory (DFT) calculations, could further refine the structural model and predict spectroscopic data to be compared with experimental findings for validation.

Exploration of Novel Biological Targets and Uncharted Pharmacological Activities

The initial discovery of any new chemical entity is often followed by broad biological screening to identify potential therapeutic applications. For this compound, this would involve assays across a wide range of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. High-throughput screening (HTS) methodologies could be employed to test its activity against large panels of cellular and biochemical targets. Any identified "hits" would then be validated through more detailed pharmacological studies to understand the mechanism of action and dose-response relationships.

Chemoinformatics and Molecular Docking Studies for Predictive Bioactivity

Chemoinformatics tools would be invaluable in the early stages of research on this compound. By analyzing its predicted physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area), researchers could anticipate its drug-likeness and potential for oral bioavailability. Molecular docking simulations could then be used to predict how this compound might bind to the active sites of known protein targets. These in silico studies can help prioritize experimental testing and guide the design of future analogs with improved potency and selectivity.

Development of Sustainable Production Methods, Including Biotechnological Approaches

For any compound with therapeutic potential, a sustainable and scalable production method is crucial for further development. If this compound is a natural product, research would focus on optimizing its extraction and purification from the source organism. Alternatively, synthetic organic chemistry could be employed to develop a total synthesis route. Furthermore, biotechnological approaches, such as heterologous expression in microbial or plant-based systems, could offer a more sustainable and environmentally friendly method for large-scale production, particularly for complex molecules.

Q & A

Basic Research Questions

Q. What chromatographic techniques are most effective for isolating Sulfapatrinoside I from Patrinia species?

  • Methodological Answer : this compound is typically isolated using sequential solvent extraction (e.g., ethanol or methanol) followed by silica gel column chromatography for preliminary separation. Further purification employs reversed-phase (RP-18) chromatography or preparative HPLC. Thin-layer chromatography (TLC) with sulfuric acid visualization is used to monitor fractions. Validation involves spectroscopic techniques (NMR, MS) and comparison with published data .

Q. How is the structural configuration of this compound confirmed through spectroscopic analysis?

  • Methodological Answer : Structural elucidation requires a combination of 1D (¹H, ¹³C) and 2D NMR (COSY, HMBC, HSQC) to assign proton and carbon connectivity. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms molecular weight. X-ray crystallography, if feasible, provides definitive stereochemical data. Cross-referencing with literature on ursane-type triterpenoids is critical .

Q. What in vitro assays are commonly used to assess the antioxidant activity of this compound?

  • Methodological Answer : Standard assays include DPPH and ABTS radical scavenging to measure free radical neutralization, ferric reducing antioxidant power (FRAP), and cell-based models (e.g., H₂O₂-induced oxidative stress in HepG2 cells). Protocols must specify concentrations, incubation times, and positive controls (e.g., ascorbic acid) to ensure reproducibility .

Advanced Research Questions

Q. What methodological considerations are critical when comparing the bioactivity of this compound across different plant sources?

  • Methodological Answer : Standardize plant material (geographic origin, harvest time) and extraction protocols to minimize variability. Quantify this compound using LC-MS/MS and normalize bioactivity data to its concentration. Address interspecies differences (e.g., P. scabiosaefolia vs. P. villosa) through phytochemical profiling and statistical tools (ANOVA, PCA) .

Q. How can researchers design experiments to elucidate the pharmacokinetic profile of this compound?

  • Methodological Answer : Conduct in vivo studies with controlled dosing (oral/intravenous) in rodent models. Monitor plasma concentrations over time via HPLC-MS/MS. Apply compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects) to estimate absorption, distribution, and clearance. Include tissue distribution and metabolite identification steps .

Q. What strategies address contradictory findings in the cytotoxicity of this compound across cancer cell lines?

  • Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., cell culture conditions, impurity profiles). Use combinatorial assays to test synergism with co-occurring compounds (e.g., flavonoids in P. villosa). Validate purity via NMR and LC-MS to rule out interference from analogs .

Q. How can the FINER criteria be applied to formulate a robust research question on this compound's mechanism of action?

  • Methodological Answer :

  • Feasible : Assess resource availability for in silico docking studies or knockout cell models.
  • Interesting : Focus on unexplored pathways (e.g., NF-κB inhibition in inflammation).
  • Novel : Compare mechanisms across structurally related triterpenoids.
  • Ethical : Follow institutional guidelines for animal studies.
  • Relevant : Link findings to therapeutic applications (e.g., cancer adjuvant therapy) .

Data Presentation and Reproducibility

  • Tables : Use HPLC retention times, NMR chemical shifts, and bioactivity IC₅₀ values in comparative tables. Annotate footnotes with statistical significance (p-values) and experimental conditions .
  • Figures : Include dose-response curves for bioactivity assays and molecular structures with stereochemical annotations. Ensure high-resolution formats for publication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.